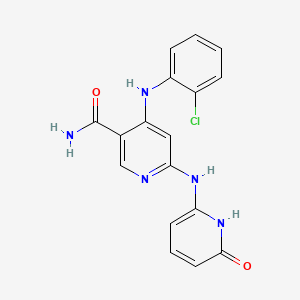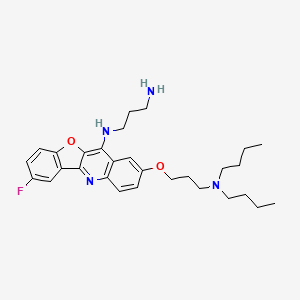
Anticancer agent 207
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 207, also known as compound 10b, is a potent anticancer compound that binds to the NRAS RNA G-quadruplex with a dissociation constant (K_D) value of 2.31 µM . This compound exhibits cytotoxicity and decreases the expression of the NRAS protein, showing significant antitumor activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 207 involves the design and synthesis of novel quindoline derivatives with fork-shaped side chains . The specific synthetic routes and reaction conditions are detailed in the research by Jia-Wei Sun et al., which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, continuous flow synthesis has been demonstrated for the production of anticancer drugs . This method allows for the preparation of multigram quantities of anticancer drugs and their building blocks in a short time, making it a potential approach for the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 207 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 207 has a wide range of scientific research applications, including:
Wirkmechanismus
Anticancer agent 207 exerts its effects by binding to the NRAS RNA G-quadruplex, which leads to the stabilization of this structure and the repression of oncogene NRAS translation . This results in decreased expression of the NRAS protein, which is crucial for the survival and proliferation of cancer cells . The molecular targets and pathways involved include the NRAS protein and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Anticancer agent 207 include other quindoline derivatives and nitrogen-containing heterocycles that exhibit anticancer activity . Examples include:
- Quinolone-based compounds
- Carbazole-based compounds
- Pyridine-based compounds
- Imidazole-based compounds
Uniqueness
This compound is unique due to its specific binding affinity to the NRAS RNA G-quadruplex and its potent cytotoxic effects on NRAS-mutant melanoma cells . This specificity and potency make it a promising candidate for further development as an anticancer therapeutic agent.
Eigenschaften
Molekularformel |
C29H39FN4O2 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
N'-[2-[3-(dibutylamino)propoxy]-7-fluoro-[1]benzofuro[3,2-b]quinolin-11-yl]propane-1,3-diamine |
InChI |
InChI=1S/C29H39FN4O2/c1-3-5-15-34(16-6-4-2)17-8-18-35-22-10-11-25-23(20-22)27(32-14-7-13-31)29-28(33-25)24-19-21(30)9-12-26(24)36-29/h9-12,19-20H,3-8,13-18,31H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
SHODVUUAZDFBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCOC1=CC2=C(C=C1)N=C3C4=C(C=CC(=C4)F)OC3=C2NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)
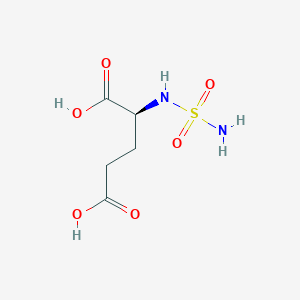
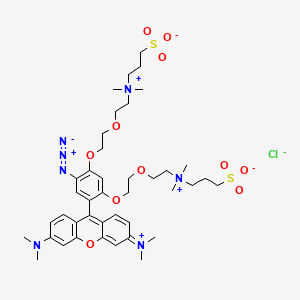
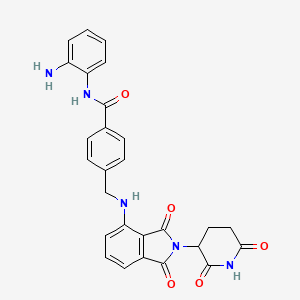
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

